molecular formula C7H11IO4S B13297189 3-Iodo-4-(oxetan-3-yloxy)tetrahydrothiophene 1,1-dioxide

3-Iodo-4-(oxetan-3-yloxy)tetrahydrothiophene 1,1-dioxide

Cat. No.: B13297189
M. Wt: 318.13 g/mol
InChI Key: YCJQDSMXVGLEKQ-UHFFFAOYSA-N
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Description

3-Iodo-4-(oxetan-3-yloxy)-1lambda6-thiolane-1,1-dione is a complex organic compound characterized by the presence of an iodine atom, an oxetane ring, and a thiolane ring with a sulfone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-4-(oxetan-3-yloxy)-1lambda6-thiolane-1,1-dione typically involves multiple steps, starting from readily available precursors. One common approach involves the iodination of a suitable precursor followed by the introduction of the oxetane ring through a nucleophilic substitution reaction. The thiolane ring is then formed through a cyclization reaction, and the final sulfone group is introduced via oxidation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes would also need to address issues related to the handling and disposal of hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-4-(oxetan-3-yloxy)-1lambda6-thiolane-1,1-dione can undergo various types of chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized under strong oxidative conditions.

    Reduction: The iodine atom can be reduced to a less reactive form.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products Formed

    Oxidation: Further oxidized sulfone derivatives.

    Reduction: Deiodinated derivatives.

    Substitution: Substituted derivatives with various functional groups replacing the iodine atom.

Scientific Research Applications

3-Iodo-4-(oxetan-3-yloxy)-1lambda6-thiolane-1,1-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Iodo-4-(oxetan-3-yloxy)-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The oxetane ring and sulfone group are key structural features that contribute to its binding affinity and specificity. The iodine atom can also participate in halogen bonding, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Iodo-4-(oxetan-3-yloxy)-1lambda6-thiolane-1,1-dione is unique due to the combination of its structural features, including the oxetane ring, thiolane ring, and sulfone group. These features confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C7H11IO4S

Molecular Weight

318.13 g/mol

IUPAC Name

3-iodo-4-(oxetan-3-yloxy)thiolane 1,1-dioxide

InChI

InChI=1S/C7H11IO4S/c8-6-3-13(9,10)4-7(6)12-5-1-11-2-5/h5-7H,1-4H2

InChI Key

YCJQDSMXVGLEKQ-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)OC2CS(=O)(=O)CC2I

Origin of Product

United States

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